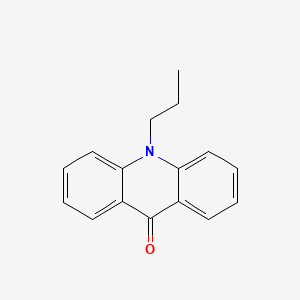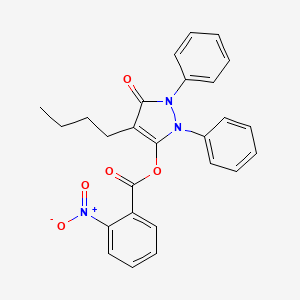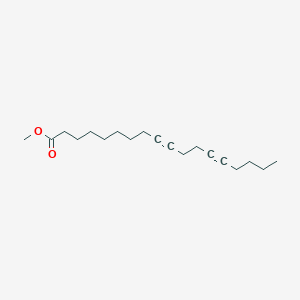
Methyl octadeca-9,13-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadec-9-ynoic acid with methanol in the presence of a catalyst . The reaction typically requires specific conditions such as elevated temperatures and the use of a strong acid catalyst to facilitate esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation of the compound can be achieved using palladium on carbon as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide.
Major Products Formed
Scientific Research Applications
Methyl octadeca-9,13-diynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octadeca-9,13-diynoate involves its interaction with molecular targets through its reactive triple bonds . These interactions can lead to the formation of various reactive intermediates, which can further react with biological molecules . The pathways involved in its action include oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Methyl octadeca-9,13-diynoate can be compared with other diacetylenic fatty esters such as methyl octadec-6,8-diynoate and methyl undec-10-ynoate . While these compounds share similar structural features, this compound is unique due to its specific position of triple bonds and its distinct reactivity .
List of Similar Compounds
- Methyl octadec-6,8-diynoate
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
Properties
CAS No. |
58444-05-6 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-9,12-18H2,1-2H3 |
InChI Key |
IMOSSPVZDLRCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC#CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


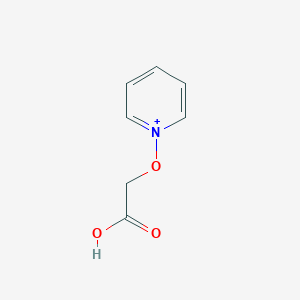
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)
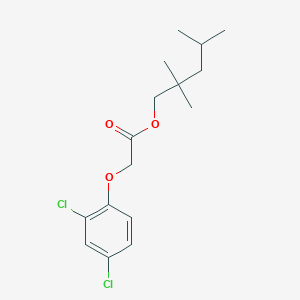
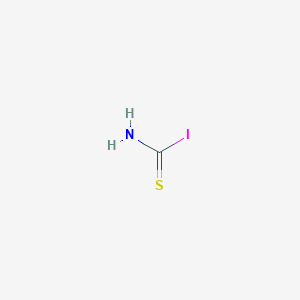
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
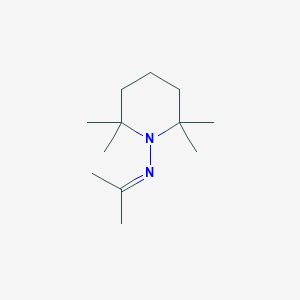
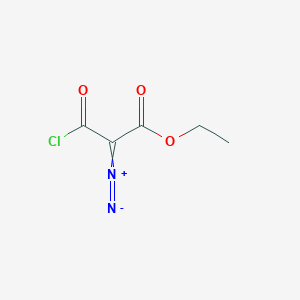
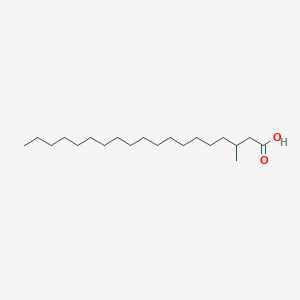
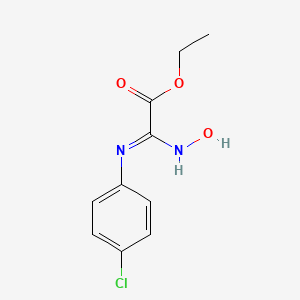
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
